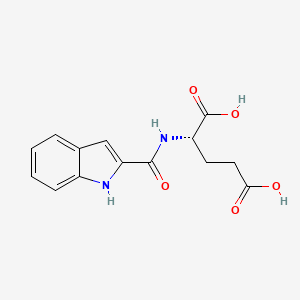![molecular formula C18H25NO2 B11838642 (4A'S,8A'R)-1'-Benzyloctahydro-1'H-spiro[[1,3]dioxolane-2,6'-quinoline]](/img/structure/B11838642.png)
(4A'S,8A'R)-1'-Benzyloctahydro-1'H-spiro[[1,3]dioxolane-2,6'-quinoline]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4A’S,8A’R)-1’-Benzyloctahydro-1’H-spiro[[1,3]dioxolane-2,6’-quinoline] is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are known for their rigid and stable three-dimensional structures. The presence of both dioxolane and quinoline moieties in its structure makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4A’S,8A’R)-1’-Benzyloctahydro-1’H-spiro[[1,3]dioxolane-2,6’-quinoline] typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride, followed by cyclocondensation with various 1,2- and 1,3-dinucleophiles . The reaction conditions often require refluxing in anhydrous toluene with a catalytic amount of p-toluenesulfonic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4A’S,8A’R)-1’-Benzyloctahydro-1’H-spiro[[1,3]dioxolane-2,6’-quinoline] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
(4A’S,8A’R)-1’-Benzyloctahydro-1’H-spiro[[1,3]dioxolane-2,6’-quinoline] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique structural properties.
Wirkmechanismus
The mechanism of action of (4A’S,8A’R)-1’-Benzyloctahydro-1’H-spiro[[1,3]dioxolane-2,6’-quinoline] involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4’R,4A’S,8’R,8A’R)-4’-((S)-1-Iodopropan-2-yl)-6’-methyl-8’-(®-3-methyl-1-tosylbutan-2-yl)-3’,4’,4A’,7’,8’,8A’-hexahydro-1’H-spiro[[1,3]dioxolane-2,2’-naphthalene]
- (4A’S,5’R)-4A’-allyl-3’,4’,4A’,5’,6’,7’-hexahydro-1’H-spiro[[1,3]dioxolane-2,2’-naphthalene]-5’-yloxy (tert-butyl)dimethylsilane
Uniqueness
The uniqueness of (4A’S,8A’R)-1’-Benzyloctahydro-1’H-spiro[[1,3]dioxolane-2,6’-quinoline] lies in its specific stereochemistry and the combination of dioxolane and quinoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C18H25NO2 |
|---|---|
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
(4'aS,8'aR)-1'-benzylspiro[1,3-dioxolane-2,6'-2,3,4,4a,5,7,8,8a-octahydroquinoline] |
InChI |
InChI=1S/C18H25NO2/c1-2-5-15(6-3-1)14-19-10-4-7-16-13-18(9-8-17(16)19)20-11-12-21-18/h1-3,5-6,16-17H,4,7-14H2/t16-,17+/m0/s1 |
InChI-Schlüssel |
FOBNTKGVBPMKRJ-DLBZAZTESA-N |
Isomerische SMILES |
C1C[C@H]2CC3(CC[C@H]2N(C1)CC4=CC=CC=C4)OCCO3 |
Kanonische SMILES |
C1CC2CC3(CCC2N(C1)CC4=CC=CC=C4)OCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


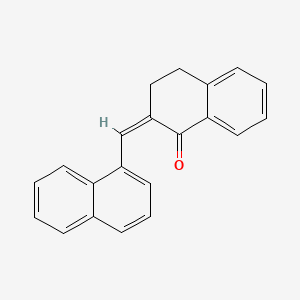
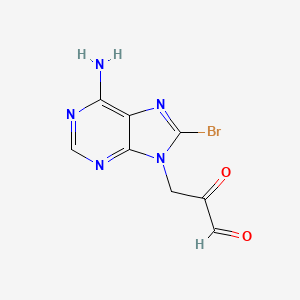
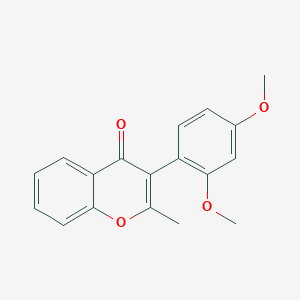
![Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro-](/img/structure/B11838589.png)
![9-Tert-butyl 3-methyl 9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B11838597.png)
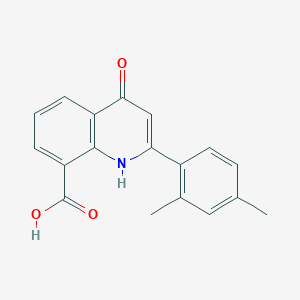


![2-Cbz-2,8-diazaspiro[5.5]undecane](/img/structure/B11838629.png)

![Ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11838634.png)
![3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline](/img/structure/B11838635.png)
